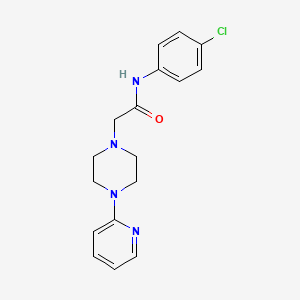

N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Übersicht

Beschreibung

N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a derivative of piperazine and is known to exhibit a wide range of biological activities, including its ability to modulate neurotransmitter systems in the brain.

Wissenschaftliche Forschungsanwendungen

Cytokine Regulation and Potential Therapeutic Applications

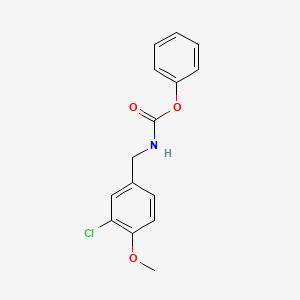

One study elaborates on a compound, Y-39041, which acts as a dual cytokine regulator, specifically inhibiting tumor necrosis factor-alpha (TNF-alpha) and augmenting interleukin-10 production. This regulation suggests potential therapeutic applications in managing conditions like septic shock, rheumatoid arthritis, and Crohn's disease by modulating immune responses T. Fukuda et al., 2000.

Applications in Dye-Sensitized Solar Cells

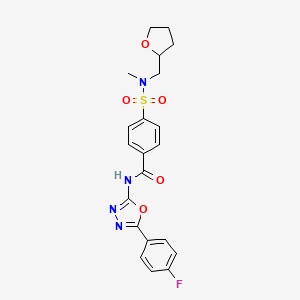

Another area of interest is the application in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies, along with ligand-protein interactions and photovoltaic efficiency modeling, were conducted on bioactive benzothiazolinone acetamide analogs. These studies demonstrated good light harvesting efficiency (LHE) and favorable free energy of electron injection, highlighting their potential as photosensitizers in DSSCs Y. Mary et al., 2020.

Corrosion Inhibition

Research has also been conducted on the synthesis and evaluation of new acetamide derivatives for their corrosion inhibition properties. These compounds showed promising inhibition efficiencies, suggesting their potential use in protecting materials against corrosion, particularly in acidic and oil medium environments A. Yıldırım & M. Cetin, 2008.

Antimicrobial and Anticonvulsant Activities

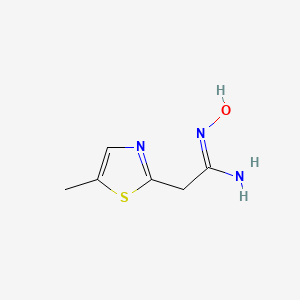

Additionally, antimicrobial and anticonvulsant activities have been a focus of studies involving N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide derivatives. For instance, the synthesis of novel acetamide derivatives has been explored for their potential insecticidal activities against specific pests, showing promising results Kaiwan O. Rashid et al., 2021. Moreover, some derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models, indicating potential applications in the treatment of epilepsy K. Kamiński et al., 2015.

Antiviral and Anticancer Potential

There's also a focus on the antiviral and anticancer potential of related compounds, with studies characterizing molecules for their vibrational signatures and investigating their interactions with biological targets. These investigations suggest the role of such compounds in developing treatments against various viruses and cancers S. J. Jenepha Mary et al., 2022.

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O/c18-14-4-6-15(7-5-14)20-17(23)13-21-9-11-22(12-10-21)16-3-1-2-8-19-16/h1-8H,9-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGQQQNCHVQFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid](/img/structure/B2668922.png)

![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol](/img/structure/B2668935.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2668936.png)

![2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide](/img/structure/B2668939.png)